Receptor Binding Affinity Comparison
The primary structural differentiator for (D-Leu6)-LHRH (1-8) is its truncation to eight amino acids, lacking the C-terminal Pro9-Gly10-NH2 dipeptide present in native LHRH and most clinically used agonists (e.g., leuprolide, which is a nonapeptide with a Pro9-NHEt modification). This truncation results in a significantly reduced molecular weight (1085.2 g/mol vs. ~1200-1300 g/mol for full-length analogs) and is known to diminish receptor binding affinity and agonistic potency, shifting the compound's utility from a potent hormone secretagogue to a research tool for mapping binding domains and assessing receptor activation requirements .
| Evidence Dimension | Peptide Chain Length |
|---|---|
| Target Compound Data | 8 amino acids (Sequence: Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-OH); MW: 1085.21 g/mol |
| Comparator Or Baseline | Native LHRH (10 amino acids, MW: 1182.3 g/mol); Leuprolide (9 amino acids, MW: 1209.4 g/mol) |
| Quantified Difference | Truncated by 2 residues (20% shorter) compared to native LHRH; MW difference of -97.1 g/mol vs native LHRH and -124.2 g/mol vs leuprolide. |
| Conditions | N/A (Structural property) |
Why This Matters
The truncated sequence makes (D-Leu6)-LHRH (1-8) unsuitable for applications requiring full agonist activity but ideal for studies focusing on the N-terminal receptor binding domain or for developing antagonists.
